molecular formula C11H13NO4S B12697352 5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-82-1

5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B12697352
CAS No.: 111711-82-1
M. Wt: 255.29 g/mol
InChI Key: HASBQZOQAQDOOU-UHFFFAOYSA-N
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Description

5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C11H13NO4S It is a derivative of pyrrolidinone, featuring a methoxy group and a phenylsulfonyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of 5-methoxy-2-pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidinone derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-(phenylsulfonyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrolidinone ring.

    5-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Contains a pyridine ring fused to the pyrrolidinone ring.

    5-Methoxy-1-(phenylsulfonyl)-1H-pyrrole: Features a pyrrole ring instead of a pyrrolidinone ring.

Uniqueness

5-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups and the pyrrolidinone ring structure

Properties

CAS No.

111711-82-1

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methoxypyrrolidin-2-one

InChI

InChI=1S/C11H13NO4S/c1-16-11-8-7-10(13)12(11)17(14,15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

HASBQZOQAQDOOU-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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